Boc-LGR-pNA (acetate)
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Overview
Description
Boc-LGR-pNA (acetate) is a chromogenic substrate used primarily for the detection of bacterial endotoxins. The compound’s full name is N-[(1,1-dimethylethoxy)carbonyl]-L-leucylglycyl-N-(4-nitrophenyl)-L-argininamide, monoacetate. It is widely utilized in biochemical assays due to its ability to release p-nitroanilide upon enzymatic cleavage, which can be quantified by colorimetric detection at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-LGR-pNA (acetate) involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of leucine using tert-butyloxycarbonyl (Boc) group. This is followed by the coupling of glycine and arginine residues, with the final step involving the attachment of the p-nitroanilide group. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods: In an industrial setting, the production of Boc-LGR-pNA (acetate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Boc-LGR-pNA (acetate) primarily undergoes enzymatic cleavage reactions. Upon exposure to endotoxin-induced amidases, the compound releases p-nitroanilide, which can be detected colorimetrically .
Common Reagents and Conditions:
Enzymatic Cleavage: Endotoxin-induced amidases.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol.
Detection: Colorimetric detection at 405 nm
Major Products: The major product formed from the enzymatic cleavage of Boc-LGR-pNA (acetate) is p-nitroanilide .
Scientific Research Applications
Boc-LGR-pNA (acetate) is extensively used in various scientific research fields:
Chemistry: As a chromogenic substrate in biochemical assays to detect bacterial endotoxins.
Biology: In studies involving endotoxin detection and quantification.
Medicine: In the development of diagnostic assays for bacterial infections.
Industry: Utilized in quality control processes to ensure the absence of endotoxins in pharmaceutical products
Mechanism of Action
The mechanism of action of Boc-LGR-pNA (acetate) involves its enzymatic cleavage by endotoxin-induced amidases. This cleavage releases p-nitroanilide, which can be quantified by its absorbance at 405 nm. The molecular targets are the endotoxin-induced amidases, and the pathway involves the hydrolysis of the amide bond .
Comparison with Similar Compounds
- Boc-Leu-Gly-Arg-p-Nitroanilide
- Tertbutyloxycarbonyl-Leu-Gly-Arg-p-Nitroanilide
Comparison: Boc-LGR-pNA (acetate) is unique due to its specific application as a chromogenic substrate for endotoxin detection. While similar compounds like Boc-Leu-Gly-Arg-p-Nitroanilide also serve as substrates, Boc-LGR-pNA (acetate) is preferred for its higher sensitivity and specificity in detecting endotoxins .
Properties
IUPAC Name |
acetic acid;tert-butyl N-[(2R)-1-[[2-[[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N8O7.C2H4O2/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;1-2(3)4/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t18-,19-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYIJJFZGVXISO-STYNFMPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N8O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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